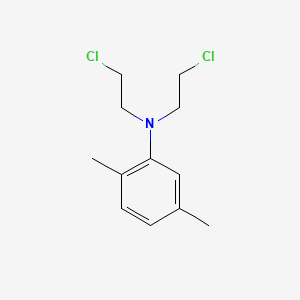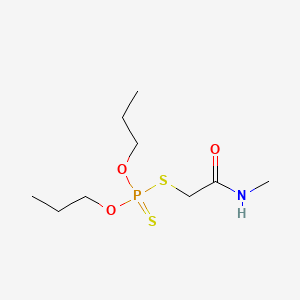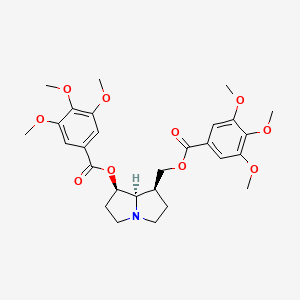![molecular formula C12H2Br4O3 B14670123 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione CAS No. 42523-63-7](/img/structure/B14670123.png)
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is a brominated derivative of naphthofuran, a compound that features a fused ring system combining naphthalene and furan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthofuran derivatives, while reduction can produce partially or fully de-brominated compounds.
科学的研究の応用
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s brominated structure makes it a potential candidate for studying halogenated organic compounds’ biological effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of advanced materials, such as flame retardants and polymers.
作用機序
The mechanism by which 5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Naphtho[2,3-c]furan-1,3-dione: The parent compound without bromine atoms.
3A,4,5,6,7,8,9,9A-Octahydronaphtho[2,3-c]furan-1,3-dione: A hydrogenated derivative.
Naphtho[2,3-c]thiophene-1,3-dione: A sulfur analog.
Uniqueness
5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specific interactions with other molecules.
特性
CAS番号 |
42523-63-7 |
|---|---|
分子式 |
C12H2Br4O3 |
分子量 |
513.76 g/mol |
IUPAC名 |
5,6,7,8-tetrabromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H2Br4O3/c13-7-3-1-5-6(12(18)19-11(5)17)2-4(3)8(14)10(16)9(7)15/h1-2H |
InChIキー |
HLMXKPSGKFMPIU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=C(C(=C2Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


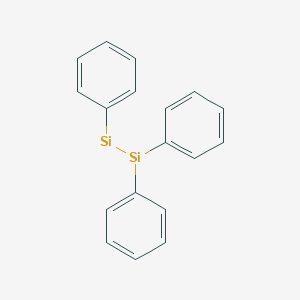
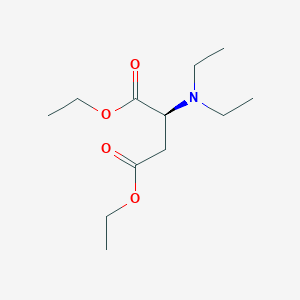
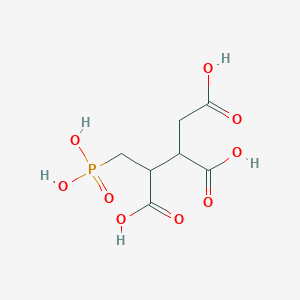
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

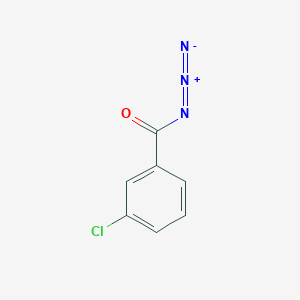
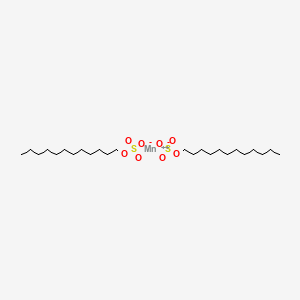
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
